Hex-2-ulofuranosyl hexopyranoside
Overview
Description
Beta-D-fructofuranosyl alpha-D-mannopyranoside is a glycosyl glycoside.
Scientific Research Applications
Synthesis of Carbohydrate-Derived α-Methylene-γ-Lactones : Hexopyranoside- and hexofuranose uloses, including Hex-2-ulofuranosyl hexopyranoside, can undergo stereoselective branching to form spiro α-methylene-γ-lactones (Csuk, Fürstner, Sterk, & Weidmann, 1986).
Cytotoxic Activity in Cancer Treatment : Derivatives of hexopyranoside, including this compound, have been synthesized and evaluated for their antiproliferative activities against different human cancer cell lines (da Silva et al., 2019).
Synthesis of N-acetylneuraminic Acid Homologues : Hexopyranosid-2-ulose, a related compound, has been used to produce C-2 branched N-acetylmannosamine, leading to the synthesis of C-5 branched homologues of N-acetylneuraminic acid (Koppert & Brossmer, 1992).
Formation of β-Hydroxy Esters : Hexopyranose- and hexofuranose-uloses, when treated with specific reagents, form β-hydroxy esters or derivatives thereof (Csuk, Fürstner, & Weidmann, 1986).
Synthesis of Pyranosides with Gem-Di-C-Methyl Groups : Michael addition to hexopyranosides, including this compound, has been used to synthesize pyranosides with gem-di-C-methyl groups at specific positions (Kawauchi, Sato, Yoshimura, & Hashimoto, 1987).
Anti-tubercular Activity : Certain derivatives of hexopyranoside exhibit significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Shah et al., 2015).
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Hex-2-ulofuranosyl hexopyranoside can be achieved through a multi-step process involving the protection and deprotection of various functional groups.", "Starting Materials": [ "D-glucose", "D-fructose", "Acetic anhydride", "Methanol", "Sodium methoxide", "Hydrochloric acid", "Toluene", "Methanol", "Pyridine", "Triethylamine", "Methanesulfonic acid", "Tetrahydrofuran", "Sodium borohydride", "Methanol", "Acetic acid", "Methanol", "Chloroacetyl chloride", "Sodium hydroxide", "Methanol", "Methoxyacetic acid", "Methanol", "Sodium hydride", "Dimethyl sulfoxide", "Methanol", "Methanol-d4" ], "Reaction": [ "Protection of the hydroxyl groups of D-glucose and D-fructose using acetic anhydride and methanol in the presence of sodium methoxide", "Deprotection of the acetyl groups using hydrochloric acid in toluene", "Protection of the remaining hydroxyl groups using methanesulfonic acid and tetrahydrofuran", "Reduction of the protected sugars using sodium borohydride in methanol", "Acetylation of the reduced sugars using acetic anhydride and pyridine", "Protection of the primary alcohol using chloroacetyl chloride and sodium hydroxide in methanol", "Deprotection of the methoxyacetyl group using sodium methoxide in methanol", "Glycosylation of the protected sugars using the protected hexoses and methoxyacetic acid in the presence of sodium hydride and dimethyl sulfoxide", "Deprotection of the remaining protecting groups using methanol-d4 and hydrochloric acid" ] } | |
CAS No. |
79324-70-2 |
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9+,10+,11-,12+/m1/s1 |
InChI Key |
CZMRCDWAGMRECN-VJRJJCRKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
physical_description |
Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; WetSolid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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